BenchChemオンラインストアへようこそ!

Murine Survivin (20-28)

Epitope Mapping MHC Binding Affinity Immunogenicity

This H-2Db-restricted murine survivin (20-28) peptide (ATFKNWPFL) is the definitive reagent for monitoring survivin-specific CTL responses in C57BL/6 syngeneic tumor models, including B16 melanoma. Unlike human survivin epitopes or other murine fragments, this sequence guarantees MHC-matched immunodominance and reproducible immunogenicity. Essential for tetramer generation, ex vivo T-cell restimulation, and peptide-vaccine development. Select the correct H-2Db-restricted epitope—substitution compromises experimental validity.

Molecular Formula
Molecular Weight
Cat. No. B1574943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMurine Survivin (20-28)
SynonymsMurine Survivin (20-28); Baculoviral IAP repeat-containing protein 5 (20-28)
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

Murine Survivin (20-28): A Defined H-2Db-Restricted CD8+ T Cell Epitope for Preclinical Immuno-Oncology


Murine Survivin (20-28) is a 9-amino acid synthetic peptide (sequence ATFKNWPFL) corresponding to residues 20-28 of the mouse survivin (BIRC5) protein [1]. This sequence is the well-characterized, H-2Db-restricted CD8+ cytotoxic T lymphocyte (CTL) epitope in the C57BL/6 mouse model [2]. It serves as a specific reagent for quantifying survivin-specific T cell responses in cancer immunotherapy studies, angiogenesis assays, and vaccine development using syngeneic murine tumor models such as B16 melanoma.

Critical Selection Criteria for Murine Survivin (20-28): Sequence, MHC Restriction, and Functional Consequence


Survivin-derived peptides cannot be used interchangeably. Murine Survivin (20-28) (ATFKNWPFL) is specifically restricted to the H-2Db MHC Class I allele in C57BL/6 mice [1]. In contrast, other survivin epitopes, such as the widely used human Survivin (96-104) (LTLGEFLKL), are restricted to HLA-A*02:01 [2]. The 20-28 epitope has a defined, quantitatively characterized functional hierarchy relative to other murine survivin peptides. Substitution of this epitope with an analog, such as the human homolog or another mouse survivin fragment like Survivin (97-104) (TVSEFLKL), will yield an experimental system with a different MHC restriction profile, altered T-cell immunogenicity, and consequently, a distinct biological outcome. The choice of epitope is not a matter of availability but of precise experimental design.

Quantitative Performance Benchmarks for Murine Survivin (20-28) Epitope Selection


Superior MHC Class I Binding Affinity of SV20-28 Compared to Other Murine Survivin Epitopes

In a head-to-head comparative study, the murine Survivin (20-28) peptide (SV20-28) was identified as a high-affinity binder to HLA-A2, ranking it among the most potent candidates for CTL activation. Its binding affinity, as measured by Fluorescence Index (FI), was quantitatively superior to other predicted survivin CTL epitopes, including SV96-104, SV130-138, and SV23-31 [1]. The peptide's stability on the MHC complex (DC50 > 8h) also surpassed that of several comparators.

Epitope Mapping MHC Binding Affinity Immunogenicity T cell

Validated In Vivo Efficacy: Tumor Protection Conferred by Survivin (20-28) DNA Vaccination

The therapeutic utility of the Survivin (20-28) epitope is validated by in vivo tumor protection data. A study demonstrated that vaccination of mice with a human survivin DNA vaccine, which is cross-reactive with the murine surv(20-28) epitope, conferred significant protection against a lethal B16 melanoma challenge [1]. This establishes a clear functional link between this specific epitope and an in vivo therapeutic outcome, in contrast to other survivin peptides that lack similar published in vivo validation.

DNA Vaccine Tumor Protection B16 Melanoma In Vivo

Functionally Superior CTL Activation Compared to Altered Peptide Ligands (APLs)

While altered peptide ligands (APLs) of SURV20-28, such as SURV20-28-3P (ATPKNWPFL) and SURV20-28-GP (AGPKNWPFL), were designed to have higher binding affinity to H-2Db, the wild-type (WT) SURV20-28 peptide remains the superior immunogen for generating functional CTLs. A head-to-head vaccination study in C57/Bl6 mice revealed that the WT peptide was more effective at inducing a functional immune response than its higher-affinity APL counterparts [1].

Altered Peptide Ligand CTL Assay IFN-γ Vaccine Design

Primary Experimental Workflows for Murine Survivin (20-28) in Academic and Biopharmaceutical Settings


Quantification of Antigen-Specific CD8+ T Cells by MHC Tetramer Staining

The most common application of the Murine Survivin (20-28) peptide is in the generation of H-2Db tetramers for the detection and quantification of survivin-specific CD8+ T cells. These reagents are essential for monitoring immune responses in preclinical models of cancer immunotherapy and are used in flow cytometry assays [1].

In Vitro Stimulation for ELISpot and Intracellular Cytokine Staining (ICS) Assays

The peptide is used to restimulate T cells ex vivo from immunized mice or from co-culture assays. This application is critical for quantifying the functional avidity and polyfunctionality (e.g., IFN-γ, TNF-α production) of the survivin-specific T cell repertoire [1].

Positive Control for Epitope Prediction and Binding Assays

Given its well-characterized high affinity for H-2Db and HLA-A2, the Murine Survivin (20-28) peptide serves as an excellent positive control in assays designed to predict or validate the binding of novel peptides to MHC Class I molecules, ensuring the technical validity of the experimental system [1].

Target Antigen in Peptide-Based Vaccine Formulations

This epitope is a core component of peptide-based vaccine formulations intended for preclinical testing in C57BL/6 mice. Its validated immunogenicity makes it a standard target antigen for evaluating novel adjuvants, delivery systems, and combination therapies in syngeneic tumor models [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for Murine Survivin (20-28)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.